molecular formula C23H17ClN2O2 B2696948 1-benzoyl-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one CAS No. 477867-90-6

1-benzoyl-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one

Cat. No.: B2696948
CAS No.: 477867-90-6
M. Wt: 388.85
InChI Key: MIAQHCIVHCUFLF-UHFFFAOYSA-N
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Description

“1-benzoyl-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The linear formula of this compound is C16H13ClN2O .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not available in the retrieved resources .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of derivatives related to 1-benzoyl-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one has been a subject of interest due to their complex structures and potential pharmacological activities. For instance, a study on the synthesis of 5-aryl-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ols highlighted the preparation of these compounds for their evaluation in suppressing food consumption in animal models, suggesting potential anorexic activity (Aeberli et al., 1975). Similarly, research into the crystal and molecular structure of related compounds, such as 1-Benzoyl-5-hydroxy-2,4-diphenyl-5-propionyloxy-3-imidazoline, contributes to our understanding of their chemical properties and potential applications (Bolte, 1997).

Pharmacological Potential

Research has also explored the pharmacological potential of these compounds. For instance, the cytotoxic and antibacterial studies of p-benzyl-substituted NHC–silver(I) acetate compounds derived from imidazole analogs show promising activity against cancer cell lines and bacterial growth, indicating a potential for therapeutic applications (Streciwilk et al., 2014).

Advanced Materials and Sensing Applications

Additionally, derivatives of imidazole compounds have been investigated for their potential in advanced materials and sensing applications. For example, lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate show selective sensitivity to benzaldehyde-based derivatives, highlighting their application as fluorescence sensors for chemical detection (Shi et al., 2015).

Safety and Hazards

Sigma-Aldrich, a supplier of this compound, states that the buyer assumes responsibility to confirm the product identity and/or purity . They do not provide any specific safety or hazard information.

Properties

IUPAC Name

1-benzoyl-9b-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c24-18-12-10-17(11-13-18)23-20-9-5-4-8-19(20)22(28)26(23)15-14-25(23)21(27)16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAQHCIVHCUFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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